
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
概要
説明
Synthesis Analysis
The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate and related compounds involves multi-step chemical processes. A notable method involves the amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive catalysts and ligands to produce related piperazine derivatives in moderate yields (Liu Ya-hu, 2010). Additionally, the synthesis of 1,4-piperazine-2,5-diones from 2-amino-4,7-dimethoxyindan-2-carboxylate showcases the complexity of synthesizing piperazine-based compounds, revealing the importance of controlling reaction conditions to achieve desired polymorphic forms (Robin A Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including this compound, often involves X-ray crystallography to determine the arrangement of atoms within the crystal lattice. These analyses reveal the significance of hydrogen bonding and arene interactions in stabilizing the molecular structure, as evidenced by the structural characterization of related compounds (R. Xu et al., 2012).
Chemical Reactions and Properties
The reactivity of this compound allows it to undergo various chemical reactions, forming new bonds and functional groups. For example, piperazine derivatives have been shown to participate in annulation reactions, leading to the formation of complex heterocyclic structures, demonstrating the compound's utility in organic synthesis and drug discovery (Calum Macleod et al., 2006).
科学的研究の応用
Mycobacterium Tuberculosis DNA GyrB Inhibition : A derivative of this compound shows potential as a Mycobacterium tuberculosis DNA GyrB inhibitor, which is significant for tuberculosis treatment (Reddy et al., 2014).
Metabolism Studies : The synthesis of specifically labelled versions of this compound has been achieved for metabolism studies, improving the yield of picolinic acid for metabolic research (Zólyomi & Budai, 1981).
Biologically Active Benzimidazole Compounds : This compound serves as an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Potential Antipsychotic Activity : N-aryl-N'-benzylpiperazines, a related category, demonstrate potential antipsychotic activity, with high affinity for certain receptors (Reitz et al., 1995).
Novel Anti-inflammatory Agents : Synthesis and characterization of similar compounds have shown their potential as novel anti-inflammatory agents (LittleVanessa Renee & VaughanKeith, 2014).
Anti-Tuberculosis Agents : New analogues of this compound, such as 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, have been synthesized with improved bioavailability and strong anti-tuberculosis activity (Tangallapally et al., 2006).
Colorectal Cancer Treatment : Certain derivatives exhibit potent cytotoxic activity against colorectal cancer cells, suggesting their utility in cancer treatment (Ahagh et al., 2019).
Antidiabetic Agents : Imidazoline derivatives, related to this compound, show potential as antidiabetic agents by increasing insulin secretion in a rat model of type II diabetes (Le Bihan et al., 1999).
Antifungal Activity : New benzimidazole, benzotriazole, and aminothiazole derivatives exhibit promising antifungal activity (Khabnadideh et al., 2012).
Crystal Structure Analysis : Studies on the crystal structure of related compounds have provided insights into molecular interactions and stability (Jasinski et al., 2009).
特性
IUPAC Name |
benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXITXPTXIAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447360 | |
| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104740-55-8 | |
| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



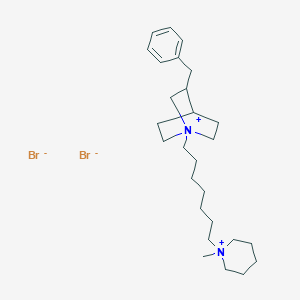


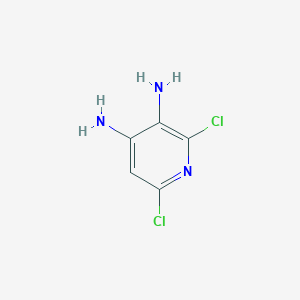
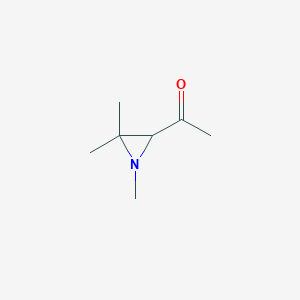


![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
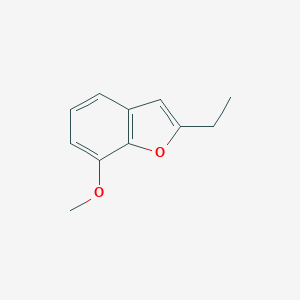
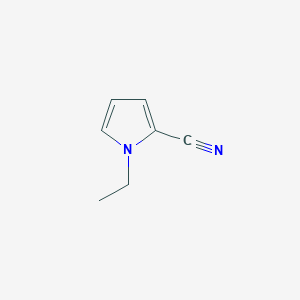
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)


